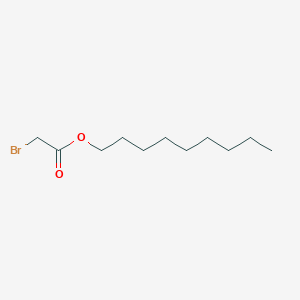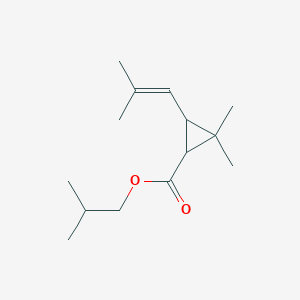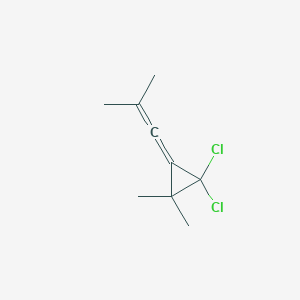
Platinum--yttrium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–yttrium (3/1) is an intermetallic compound composed of platinum and yttrium in a 3:1 atomic ratio. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant resistance to oxidation and corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–yttrium (3/1) typically involves high-temperature methods. One common approach is the direct sintering of a mixture of platinum powder and yttrium hydride (YH2) at temperatures around 1600°C under high vacuum conditions . This method ensures the formation of a homogeneous intermetallic compound with the desired stoichiometry.
Industrial Production Methods
In industrial settings, the production of platinum–yttrium (3/1) may involve more scalable techniques such as arc melting or induction melting. These methods allow for the efficient mixing and alloying of platinum and yttrium, followed by controlled cooling to achieve the desired phase composition and microstructure.
化学反応の分析
Types of Reactions
Platinum–yttrium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3) and platinum oxide (PtO2) under high-temperature conditions.
Reduction: Reduction reactions can revert the oxides back to the metallic state using reducing agents like hydrogen gas.
Substitution: The compound can participate in substitution reactions where yttrium atoms are replaced by other rare earth elements.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Reactions with other rare earth metal halides or oxides can facilitate substitution.
Major Products
Oxidation: Yttrium oxide (Y2O3) and platinum oxide (PtO2).
Reduction: Metallic platinum and yttrium.
Substitution: New intermetallic compounds with different rare earth elements.
科学的研究の応用
Platinum–yttrium (3/1) has a wide range of applications in scientific research:
作用機序
The mechanism by which platinum–yttrium (3/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. In biological systems, platinum–yttrium (3/1) can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, which is beneficial in cancer therapy .
類似化合物との比較
Similar Compounds
Platinum–erbium (3/1): Similar in structure and properties but with erbium instead of yttrium.
Platinum–lanthanum (3/1): Another rare earth platinum compound with comparable catalytic activity.
Platinum–gadolinium (3/1): Known for its magnetic properties and used in magnetic resonance imaging (MRI) applications.
Uniqueness
Platinum–yttrium (3/1) stands out due to its exceptional thermal stability and resistance to oxidation, making it more suitable for high-temperature applications compared to its counterparts. Additionally, its unique electronic properties make it a valuable material for advanced catalytic and electronic applications .
特性
CAS番号 |
12038-44-7 |
|---|---|
分子式 |
Pt3Y |
分子量 |
674.2 g/mol |
IUPAC名 |
platinum;yttrium |
InChI |
InChI=1S/3Pt.Y |
InChIキー |
APESYQYQPGWNAA-UHFFFAOYSA-N |
正規SMILES |
[Y].[Pt].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
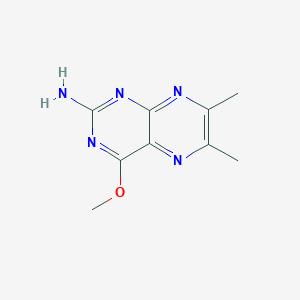


![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
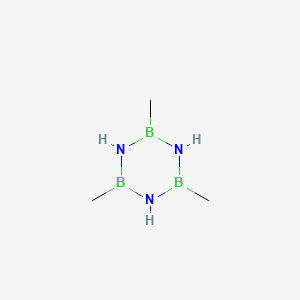
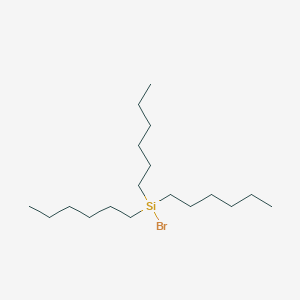
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
